molecular formula C19H12N4OS2 B304566 3,6-Diamino-2-benzoyl-4-(2-thienyl)thieno[2,3-b]pyridine-5-carbonitrile

3,6-Diamino-2-benzoyl-4-(2-thienyl)thieno[2,3-b]pyridine-5-carbonitrile

Cat. No. B304566
M. Wt: 376.5 g/mol
InChI Key: PIHGOMNGNFJXFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,6-Diamino-2-benzoyl-4-(2-thienyl)thieno[2,3-b]pyridine-5-carbonitrile (DBT) is a heterocyclic compound that has gained attention in scientific research due to its potential therapeutic properties. This compound is a member of the thienopyridine family and has been studied for its ability to inhibit various enzymes and receptors in the body. In

Mechanism of Action

The mechanism of action of 3,6-Diamino-2-benzoyl-4-(2-thienyl)thieno[2,3-b]pyridine-5-carbonitrile involves its ability to inhibit the activity of various enzymes and receptors in the body. For example, 3,6-Diamino-2-benzoyl-4-(2-thienyl)thieno[2,3-b]pyridine-5-carbonitrile has been shown to inhibit the activity of tyrosine kinase, which is involved in the regulation of cell growth and division. This inhibition can lead to a decrease in cell proliferation and may have potential therapeutic benefits in the treatment of cancer.
Biochemical and Physiological Effects
3,6-Diamino-2-benzoyl-4-(2-thienyl)thieno[2,3-b]pyridine-5-carbonitrile has been shown to have several biochemical and physiological effects in the body. For example, it has been shown to inhibit the production of inflammatory cytokines, which can have potential anti-inflammatory benefits. 3,6-Diamino-2-benzoyl-4-(2-thienyl)thieno[2,3-b]pyridine-5-carbonitrile has also been shown to inhibit the activity of phosphodiesterase, which can lead to an increase in cAMP levels and potential therapeutic benefits in the treatment of diabetes.

Advantages and Limitations for Lab Experiments

One advantage of using 3,6-Diamino-2-benzoyl-4-(2-thienyl)thieno[2,3-b]pyridine-5-carbonitrile in lab experiments is its ability to inhibit the activity of various enzymes and receptors in the body. This can be useful in studying the role of these enzymes and receptors in various physiological processes. However, one limitation of using 3,6-Diamino-2-benzoyl-4-(2-thienyl)thieno[2,3-b]pyridine-5-carbonitrile in lab experiments is its potential toxicity and side effects. Careful consideration must be taken when using 3,6-Diamino-2-benzoyl-4-(2-thienyl)thieno[2,3-b]pyridine-5-carbonitrile in lab experiments to ensure the safety of researchers and subjects.

Future Directions

There are several future directions for research on 3,6-Diamino-2-benzoyl-4-(2-thienyl)thieno[2,3-b]pyridine-5-carbonitrile. One potential area of research is the development of new synthetic methods for 3,6-Diamino-2-benzoyl-4-(2-thienyl)thieno[2,3-b]pyridine-5-carbonitrile that are more efficient and cost-effective. Another potential area of research is the study of the potential therapeutic benefits of 3,6-Diamino-2-benzoyl-4-(2-thienyl)thieno[2,3-b]pyridine-5-carbonitrile in the treatment of various diseases, including cancer, diabetes, and inflammation. Additionally, more research is needed to understand the potential toxicities and side effects of 3,6-Diamino-2-benzoyl-4-(2-thienyl)thieno[2,3-b]pyridine-5-carbonitrile and to develop strategies to mitigate these effects.
Conclusion
In conclusion, 3,6-Diamino-2-benzoyl-4-(2-thienyl)thieno[2,3-b]pyridine-5-carbonitrile is a heterocyclic compound that has gained attention in scientific research due to its potential therapeutic properties. It has been studied for its ability to inhibit various enzymes and receptors in the body and has potential anti-inflammatory, anti-cancer, and anti-diabetic properties. While there are advantages to using 3,6-Diamino-2-benzoyl-4-(2-thienyl)thieno[2,3-b]pyridine-5-carbonitrile in lab experiments, careful consideration must be taken to ensure the safety of researchers and subjects. There are several future directions for research on 3,6-Diamino-2-benzoyl-4-(2-thienyl)thieno[2,3-b]pyridine-5-carbonitrile, including the development of new synthetic methods and the study of its potential therapeutic benefits in the treatment of various diseases.

Synthesis Methods

The synthesis of 3,6-Diamino-2-benzoyl-4-(2-thienyl)thieno[2,3-b]pyridine-5-carbonitrile involves the reaction of 2-thiophenecarboxylic acid with thionyl chloride to form 2-thiophenyl chloride. This intermediate compound is then reacted with 2-amino-3-benzoylthiophene to form 2-benzoyl-4-(2-thienyl)thieno[2,3-b]pyridine. The final step involves the reaction of this compound with cyanogen bromide to form 3,6-Diamino-2-benzoyl-4-(2-thienyl)thieno[2,3-b]pyridine-5-carbonitrile.

Scientific Research Applications

3,6-Diamino-2-benzoyl-4-(2-thienyl)thieno[2,3-b]pyridine-5-carbonitrile has been studied for its potential therapeutic properties in various scientific research applications. It has been shown to inhibit the activity of several enzymes and receptors in the body, including tyrosine kinase, protein kinase C, and phosphodiesterase. 3,6-Diamino-2-benzoyl-4-(2-thienyl)thieno[2,3-b]pyridine-5-carbonitrile has also been studied for its potential anti-inflammatory, anti-cancer, and anti-diabetic properties.

properties

Product Name

3,6-Diamino-2-benzoyl-4-(2-thienyl)thieno[2,3-b]pyridine-5-carbonitrile

Molecular Formula

C19H12N4OS2

Molecular Weight

376.5 g/mol

IUPAC Name

3,6-diamino-2-benzoyl-4-thiophen-2-ylthieno[2,3-b]pyridine-5-carbonitrile

InChI

InChI=1S/C19H12N4OS2/c20-9-11-13(12-7-4-8-25-12)14-15(21)17(26-19(14)23-18(11)22)16(24)10-5-2-1-3-6-10/h1-8H,21H2,(H2,22,23)

InChI Key

PIHGOMNGNFJXFO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)C2=C(C3=C(S2)N=C(C(=C3C4=CC=CS4)C#N)N)N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C3=C(S2)N=C(C(=C3C4=CC=CS4)C#N)N)N

Origin of Product

United States

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